Imidazo[1,2-a]pyridin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQXJYDAALZCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572531 | |
| Record name | Imidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-18-8 | |
| Record name | Imidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Classical and Modern Synthetic Routes to Imidazo[1,2-a]pyridin-8-amine and its Derivatives
The construction of the imidazo[1,2-a]pyridine (B132010) skeleton can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern multi-component and direct functionalization approaches.
Condensation Reactions for Imidazo[1,2-a]pyridine Core Formation
Condensation reactions represent a foundational approach to the synthesis of the imidazo[1,2-a]pyridine core, typically involving the reaction of a 2-aminopyridine (B139424) derivative with a suitable carbonyl-containing compound.
One of the most established and widely utilized methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-haloketones. acs.orgbio-conferences.orgnih.gov This reaction, often referred to as the Tschitschibabin reaction, proceeds through the initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the fused imidazole (B134444) ring. acs.org
The versatility of this method allows for the introduction of various substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core, depending on the structure of the α-haloketone used. For the synthesis of derivatives of this compound, a suitably substituted 2,x-diaminopyridine would serve as the starting material.
Recent advancements in this classical method have focused on developing more environmentally friendly and efficient protocols. For instance, catalyst-free and solvent-free conditions have been successfully employed for the reaction between 2-aminopyridines and α-bromo/chloroketones at moderate temperatures. bio-conferences.orgresearchgate.net Additionally, microwave-assisted synthesis has been shown to significantly accelerate the reaction, leading to rapid and efficient preparation of imidazo[1,2-a]pyridine derivatives. researchgate.net
Table 1: Examples of Condensation Reactions between 2-Aminopyridines and α-Haloketones
| 2-Aminopyridine Derivative | α-Haloketone | Conditions | Product | Reference |
| 2-Aminopyridine | Bromoacetaldehyde | 150-200 °C, sealed tube | Imidazo[1,2-a]pyridine | bio-conferences.org |
| Substituted 2-aminopyridines | α-bromo/chloroketones | Catalyst-free, solvent-free, 60 °C | Substituted imidazo[1,2-a]pyridines | bio-conferences.org |
| 2-aminopyridines | α-haloketones | Microwave irradiation | imidazo[1,2-a]pyridine derivatives | researchgate.net |
| 2-aminopyridines | bromoacetophenones | K2CO3, DMF, room temperature | 2-phenylimidazo[1,2-a]pyridines | acs.org |
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering high atom economy and molecular diversity by combining three or more reactants in a single step. mdpi.comresearchgate.net Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold.
A prominent example is the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.orgmdpi.com This acid-catalyzed, three-component reaction provides a direct route to 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.orgmdpi.com Variations of this reaction using different catalysts and conditions, including microwave assistance, have been reported to enhance efficiency and expand the substrate scope. bio-conferences.orgmdpi.com
Other notable MCRs for imidazo[1,2-a]pyridine synthesis include the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.orgacs.org This approach allows for the facile construction of 2,3-disubstituted imidazo[1,2-a]pyridines. Furthermore, iodine-catalyzed three-component condensations of 2-aminopyridines, aryl aldehydes, and tert-butyl isocyanide have been shown to be an efficient method for generating the imidazo[1,2-a]pyridine core. rsc.org
Table 2: Overview of Multi-Component Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyridine, Aldehyde, Isonitrile | Acid-catalyzed (e.g., Scandium triflate) | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.orgmdpi.com |
| 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | 2,3-Disubstituted imidazo[1,2-a]pyridines | bio-conferences.orgacs.org |
| 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, microwave irradiation | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridine, Aryl Aldehyde, tert-Butyl Isocyanide | Iodine | Imidazo[1,2-a]pyridines | rsc.org |
Intramolecular and intermolecular cyclization reactions provide alternative pathways to the imidazo[1,2-a]pyridine core. These methods often involve the formation of key intermediates that subsequently undergo cyclization to yield the desired heterocyclic system.
For instance, the reaction of 2-chloropyridines with 2H-azirines can lead to the formation of imidazo[1,2-a]pyridines through a cyclization process. organic-chemistry.org Another approach involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, which offers an environmentally friendly route to these compounds. organic-chemistry.org
Furthermore, tandem reactions that combine multiple transformations in a single pot have been developed. An example is the tandem cyclization/bromination of 2-aminopyridines with α-haloketones in the presence of an oxidant like t-butyl hydroperoxide, where the α-haloketone serves as both a reactant and a bromine source. acs.org
Direct Functionalization Approaches at the Imidazo[1,2-a]pyridine Core
Direct functionalization of the pre-formed imidazo[1,2-a]pyridine core is a highly attractive strategy for introducing molecular diversity, as it avoids the need for de novo synthesis for each new derivative.
C–H bond activation has become a powerful tool for the direct functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines. nih.govnih.govresearchgate.net This approach allows for the introduction of various substituents at specific positions of the ring system, often with high regioselectivity. The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution and is a common site for C-H functionalization. nih.govnih.gov
Recent research has highlighted the use of visible light-induced C-H functionalization as a mild and efficient method for derivatizing imidazo[1,2-a]pyridines. nih.gov These reactions often employ a photocatalyst to enable the formation of carbon-carbon and carbon-heteroatom bonds at the C3 position. Examples include C3-alkoxycarbonylation and C3-aminoalkylation. nih.gov
Lewis or Brønsted acid-catalyzed Friedel-Crafts reactions are another effective strategy for the derivatization of imidazo[1,2-a]pyridines, with aldehydes and hemiacetals being common electrophiles for functionalization at the C3 position. mdpi.com These methods provide a direct route to introduce alkyl and aryl groups onto the imidazo[1,2-a]pyridine core.
Table 3: Selected C-H Functionalization Reactions of Imidazo[1,2-a]pyridines
| Position of Functionalization | Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |
| C3 | Visible light-induced alkoxycarbonylation | Rose bengal, (NH4)2S2O8, blue LED | Alkoxycarbonyl | nih.gov |
| C3 | Visible light-induced aminoalkylation | Rose bengal, aerobic, visible light | α-Aminoalkyl | nih.gov |
| C3 | Friedel-Crafts Alkylation | Y(OTf)3, aldehyde, amine | Alkyl | mdpi.com |
| C3 | Oxidative C-H amination | (Diacetoxy)iodobenzene (DIPA), morpholine | Morpholinyl | mdpi.com |
Catalytic Functionalization Methods (e.g., Palladium, Copper, Iodine Catalysis)
Catalytic methods are pivotal for the functionalization of the imidazo[1,2-a]pyridine nucleus. The 8-amino group in this compound (often abbreviated as 8-AIP) plays a crucial role, serving as an effective bidentate directing group in transition metal-catalyzed C-H activation.
Palladium and Nickel Catalysis: The 8-amino group can be acylated to form an amide, which then acts as a directing group for palladium or nickel catalysts. This strategy enables regioselective functionalization at other positions of the molecule. For instance, Palladium(II)-catalyzed ortho-C(sp²)–H arylation has been demonstrated in aqueous media using the 8-AIP moiety as a removable directing group, leading to the synthesis of unsymmetrical amides with high site-selectivity. mdpi.com Similarly, nickel-catalyzed ortho-C(sp²)–H arylation and alkylation have been achieved using the 8-amino group to direct the catalyst, a protocol that features a broad substrate scope and avoids the need for external ligands or oxidants. organic-chemistry.orgresearchgate.net These methods are scalable and tolerate a wide array of functional groups. nih.govrsc.org
A key application of this methodology is the arylation of the β-C(sp²)–H bond of carboxylic acid derivatives. The carboxylic acid is first coupled with this compound to form an amide. The 8-amino-imidazo[1,2-a]pyridine portion of the resulting molecule then directs a palladium catalyst to achieve selective β-arylation of the original carboxylic acid backbone. nih.govrsc.org
Copper and Iodine Catalysis: While palladium and nickel catalysis often utilize the directing-group capability of the 8-amino substituent, copper and iodine-based catalysis are more commonly employed in the construction of the core imidazo[1,2-a]pyridine ring system itself. Copper(I)-catalyzed aerobic oxidative reactions are used to synthesize the scaffold from 2-aminopyridines and various carbonyl compounds or nitroolefins. organic-chemistry.orgnih.gov These reactions are often performed as one-pot procedures and are compatible with a range of functional groups. researchgate.net Iodine can be used as a catalyst or a mediator in oxidative C-N bond formation to construct the fused heterocyclic system. organic-chemistry.org For example, iodine-catalyzed three-component reactions of a 2-aminopyridine, an aldehyde, and an isocyanide provide a straightforward route to 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.comnih.gov
| Catalyst System | Reaction Type | Role of 8-Amino Group | Key Features |
|---|---|---|---|
| Palladium(II) | C(sp²)–H Arylation | Directing Group (as amide) | High β-site selectivity; aqueous medium compatible. mdpi.comnih.gov |
| Nickel(II) | C(sp²)–H Arylation & Alkylation | Directing Group (as amide) | Ligand and oxidant-free; scalable. organic-chemistry.orgresearchgate.net |
| Copper(I) | Ring Synthesis (Cyclization) | Core scaffold component | Aerobic oxidation; one-pot procedures. organic-chemistry.orgnih.gov |
| Iodine (I₂) | Ring Synthesis (Cyclo-condensation) | Core scaffold component | Mild, room temperature conditions for multicomponent reactions. mdpi.comnih.gov |
Radical Reactions for Functionalization
Radical reactions offer a powerful alternative for the direct functionalization of the imidazo[1,2-a]pyridine scaffold. nih.gov These methods often proceed under mild conditions and can introduce a variety of functional groups that are otherwise difficult to install. Visible light-induced photocatalysis has emerged as a particularly effective strategy.
Under visible light irradiation and in the presence of a suitable photoredox catalyst, C-H bonds on the imidazo[1,2-a]pyridine ring can be functionalized. mdpi.com For example, trifluoromethylation can be achieved using sodium triflinate, where a photoredox cycle generates a CF₃ radical that adds to the heterocyclic core. nih.gov Other radical-based transformations include perfluoroalkylation, difluoroalkylation, and aminoalkylation. nih.gov The mechanism for these reactions typically involves the generation of a radical species, its addition to the electron-rich imidazo[1,2-a]pyridine ring to form a radical intermediate, followed by an oxidation and deprotonation step to yield the final functionalized product. nih.gov While these studies often focus on the general scaffold, the electronic properties of the 8-amino group are expected to influence the regioselectivity of such radical additions.
Specific Synthesis of this compound: Key Precursors and Reaction Conditions
While specific synthetic routes from 2-aminonicotinic acid or the cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde (B151913) are plausible, the published literature more commonly describes the synthesis of the 8-amino-imidazo[1,2-a]pyridine core through the cyclization of appropriately substituted aminopyridines.
A general and widely used method for constructing the imidazo[1,2-a]pyridine ring system is the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound, the key precursor is pyridine-2,3-diamine. The reaction proceeds via an initial N-alkylation of the endocyclic pyridine nitrogen of pyridine-2,3-diamine with an α-halocarbonyl compound, followed by an intramolecular condensation between the newly introduced carbonyl function and the C2-amino group, which leads to ring closure and formation of the fused imidazole ring. Dehydration of the resulting intermediate yields the aromatic this compound.
Conversion from 2-aminonicotinic acid
A synthetic route starting from 2-aminonicotinic acid would require the conversion of the carboxylic acid group into a suitable two-carbon unit that can cyclize with the adjacent amino group. This multistep process is not a commonly cited direct method for the synthesis of this compound.
Preparation from 5-bromo-2,3-diaminopyridine and chloroacetaldehyde
The synthesis from 5-bromo-2,3-diaminopyridine and chloroacetaldehyde would follow the classical Tschitschibabin reaction pathway for imidazo[1,2-a]pyridines. The reaction involves the initial formation of an imine between the exocyclic amino group at the C2 position and chloroacetaldehyde, followed by intramolecular cyclization and elimination to form the 6-bromo-imidazo[1,2-a]pyridin-8-amine. Subsequent debromination would be required to yield the target compound.
Derivatization and Analog Synthesis of this compound
The 8-amino group is a primary site for derivatization, allowing for the synthesis of a wide range of analogs with modified properties.
Modifications at the 8-Amino Group: Amines, Amides, and Imines
Amides: The 8-amino group readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. This transformation is not only a common derivatization but is also the key first step in the directing-group strategies mentioned previously for catalytic C-H functionalization. mdpi.comnih.gov The reaction is typically carried out using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species. These amide derivatives themselves are of interest, with some 8-carboxamido-imidazo[1,2-a]pyridines showing significant pharmacological properties.
Imines: Condensation of the primary 8-amino group with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. This reaction is characteristic of primary amines and is typically catalyzed by a trace amount of acid. While direct examples for this compound are not extensively detailed, the synthesis of imines from the related 3-amino-2-phenylimidazo[1,2-a]pyrimidine scaffold is well-established, involving the reaction of the amino group with various substituted aldehydes in ethanol (B145695) with a catalytic amount of acetic acid. This methodology is directly applicable to the 8-amino position of this compound.
Amines: Further alkylation of the 8-amino group to form secondary or tertiary amines can be achieved through reactions with alkyl halides or via reductive amination. Reductive amination would involve the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ, commonly with reagents like sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield the corresponding secondary or tertiary amine.
| Derivative Type | Reactant | General Reaction Conditions | Resulting Functional Group |
|---|---|---|---|
| Amide | Carboxylic Acid / Acid Chloride | Coupling agents (e.g., HATU, EDCI) or base (for acid chloride) | -NH-C(=O)-R |
| Imine (Schiff Base) | Aldehyde / Ketone | Acid catalyst (e.g., Acetic Acid), often with dehydration | -N=CH-R |
| Secondary Amine | Aldehyde / Ketone, then Reducing Agent | Reductive Amination (e.g., NaBH(OAc)₃) | -NH-CH₂-R |
Substitutions on the Pyridine Ring (e.g., C-6 Bromo)
Substitution on the pyridine ring of the imidazo[1,2-a]pyridine core is a key strategy for modifying the molecule's properties. Halogenation, particularly bromination at the C-6 position, provides a versatile handle for further chemical transformations through cross-coupling reactions.
One effective method for the synthesis of 6-bromo-imidazo[1,2-a]pyridine derivatives involves microwave irradiation. For instance, the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (B13675853) has been achieved through a microwave-assisted method that offers rapid and efficient preparation. bio-conferences.org This technique often leads to shorter reaction times, improved yields, and higher product purity compared to conventional heating methods. bio-conferences.org
While direct bromination of the this compound at the C-6 position requires specific investigation, related structures provide insight into potential synthetic routes. For example, in the imidazo[1,2-b]pyridazine (B131497) series, C-6 amination of 6-halo precursors is a well-established transformation. researchgate.net This suggests that a 6-bromo-imidazo[1,2-a]pyridin-8-amine intermediate could be a valuable precursor for introducing amine substituents at that position. The introduction of a bromine atom at C-6 is typically achieved using brominating agents like N-Bromosuccinimide (NBS).
Table 1: Examples of C-6 Substituted Imidazo[1,2-a]pyridine Derivatives and Synthetic Notes
| Compound | Synthetic Method Highlight | Precursor | Reference |
|---|---|---|---|
| 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine | Microwave-assisted synthesis | 2-amino-5-bromopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone | bio-conferences.org |
Substitutions on the Imidazole Ring (e.g., C-2, C-3)
The imidazole ring of the imidazo[1,2-a]pyridine system exhibits distinct reactivity at the C-2 and C-3 positions, allowing for selective functionalization.
The C-3 position is the most nucleophilic carbon on the imidazo[1,2-a]pyridine scaffold, making it prone to electrophilic substitution. nih.govresearchgate.net This high reactivity has led to the development of numerous C-H functionalization reactions at this site, including arylation, amination, and carbonylation. nih.gov For instance, a facile, transition-metal-free, regioselective halogenation of imidazo[1,2-a]pyridines at the C-3 position has been developed using sodium chlorite (B76162) or bromite (B1237846) as the halogen source. rsc.orgresearchgate.net These 3-halo-imidazo[1,2-a]pyridines are valuable intermediates for further modifications, such as Suzuki-Miyaura reactions. rsc.org Additionally, multicomponent reactions (MCRs) have been employed to directly install complex substituents at the C-3 position in a single step. nih.gov
In contrast, C-2 functionalization is more challenging due to the lower reactivity of this position towards electrophilic attack compared to C-3. researchgate.nettandfonline.com However, methods for introducing substituents at C-2 have been developed, often requiring metal catalysis or the use of specific starting materials. tandfonline.com The synthesis of C-2 functionalized imidazo[1,2-a]pyridines is of significant interest due to the biological activities of resulting compounds like Zolimidine and Miroprofen. researchgate.nettandfonline.com
Table 2: Summary of Functionalization Strategies for the Imidazole Ring
| Position | Reactivity | Common Reactions | Key Features | References |
|---|---|---|---|---|
| C-3 | Highly Nucleophilic | Electrophilic Halogenation (NBS, NCS), Arylation, Amination, Carbonylation, Multicomponent Reactions | Prone to direct C-H functionalization; often proceeds under mild, metal-free conditions. | nih.govrsc.orgresearchgate.net |
| C-2 | Less Nucleophilic | Metal-catalyzed cross-coupling, Cyclization of specific precursors | Functionalization is more difficult than at C-3; important for accessing certain biologically active molecules. | researchgate.nettandfonline.com |
Regioselective Synthesis of Carboxamide Derivatives
The introduction of a carboxamide group onto the imidazo[1,2-a]pyridine scaffold is a key transformation, as these derivatives exhibit a wide range of pharmacological properties. nih.gov A highly effective method for the regioselective synthesis of carboxamide derivatives at the C-6 or C-8 positions is through palladium-catalyzed aminocarbonylation. nih.gov
This process typically involves the reaction of a halo-substituted (e.g., iodo) imidazo[1,2-a]pyridine with an amine and carbon monoxide in the presence of a palladium catalyst. For the synthesis of this compound carboxamide derivatives, an 8-iodo-imidazo[1,2-a]pyridin-8-amine precursor would be required. The palladium catalyst facilitates the insertion of carbon monoxide and subsequent coupling with the amine to form the desired carboxamide. nih.gov
Researchers have successfully used heterogeneous palladium catalysts, such as palladium immobilized on a supported ionic liquid phase, for these reactions. nih.gov These catalysts are efficient, recyclable, and exhibit low metal leaching, making the process more sustainable. nih.gov The choice of reaction conditions can also influence the selectivity of the carbonylation process, allowing for the synthesis of either amides or α-ketoamides. nih.gov
Table 3: Key Aspects of Regioselective Carboxamide Synthesis
| Position | Method | Reagents | Catalyst System | Outcome | Reference |
|---|---|---|---|---|---|
| C-8 | Pd-catalysed Aminocarbonylation | 8-Iodo-imidazo[1,2-a]pyridine, Amine, Carbon Monoxide | Heterogeneous Pd catalyst (e.g., Pd on supported ionic liquid) | Regioselective formation of 8-carboxamido-imidazo[1,2-a]pyridine | nih.gov |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects
Investigation of Imidazo[1,2-a]pyridin-8-amine as a Core Scaffold for Bioactive Compounds
The imidazo[1,2-a]pyridine (B132010) scaffold, a bicyclic 5-6 fused heterocyclic ring system, is a versatile foundation for the design of novel bioactive compounds. rjraap.com Its rigid structure and the presence of nitrogen atoms allow for diverse functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. Modifications are commonly explored at various positions of the ring system, particularly at the C2, C3, C7, and C8 positions, to modulate biological activity. researchgate.net
The introduction of an amine group at the C8 position, creating the this compound core, offers a key point for structural diversification. This amino group can act as a hydrogen bond donor or acceptor and serves as a handle for introducing a wide array of substituents, such as carboxamides. This strategy has been effectively used in the generation of compound libraries for screening against various therapeutic targets. For instance, the development of imidazo[1,2-a]pyridine-8-carboxamides was pivotal in identifying novel leads for antimycobacterial agents through whole-cell screening approaches. This highlights the importance of the C8 position as a critical site for modification to achieve desired biological outcomes and selectivity.
Pharmacological Activities and Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives
Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit a wide array of pharmacological activities, underscoring their therapeutic potential across different disease areas. nih.gov Extensive research has demonstrated their efficacy as antimicrobial, anticancer, antiviral, and anti-inflammatory agents, among others. rjraap.com The biological activity is highly dependent on the nature and position of substituents on the heterocyclic core.
Antimicrobial Activity
The imidazo[1,2-a]pyridine nucleus is a key component in the development of new antimicrobial agents to combat drug-resistant pathogens.
Several series of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial properties. For example, novel chalcone (B49325) derivatives incorporating the imidazo[1,2-a]pyridine scaffold have shown promising activity against Gram-positive bacteria like Staphylococcus aureus. The structure-activity relationship studies of these compounds indicate that the nature of substituents on the phenyl ring of the chalcone moiety significantly influences the antibacterial potency. Similarly, certain imine derivatives have also demonstrated notable in vitro activity against S. aureus. researchgate.net
| Compound Type | Target Organism | Activity (MIC) | Reference |
| Imidazo[1,2-a]pyrimidine (B1208166) chalcones | Staphylococcus aureus | Good to Excellent | |
| Imidazo[1,2-a]pyridine-derived imines | Staphylococcus aureus | Promising | researchgate.net |
MIC: Minimum Inhibitory Concentration
The emergence of fungal resistance to existing treatments has spurred the search for new antifungal agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in this area. Studies on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, a type of chalcone, revealed that several compounds were active against resistant strains of Candida albicans, with minimum inhibitory concentrations (MICs) below 300 µmol/L. scirp.orgscirp.org One of the most potent compounds in this series exhibited a MIC of 41.98 µmol/L. scirp.orgscirp.org Further research on imidazo[1,2-a]pyridine-hydrazone derivatives showed that substituents on the phenyl ring strongly influence antifungal activity, with weakly electron-donating or electron-withdrawing groups leading to the most potent compounds against fluconazole-resistant C. albicans. tsijournals.com
| Compound Series | Specific Derivative | Activity against C. albicans (MIC) | Reference |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Compound 10i | 41.98 µmol/L | scirp.orgscirp.org |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Compounds 10a, 10b, 10c | < 300 µmol/L | scirp.orgscirp.org |
| Imidazo[1,2-a]pyridine-hydrazones | Methylated derivative (5d) | Potent Activity | tsijournals.com |
| Imidazo[1,2-a]pyridine-hydrazones | Brominated derivative (5i) | Potent Activity | tsijournals.com |
MIC: Minimum Inhibitory Concentration
Tuberculosis remains a major global health threat, and new drugs are urgently needed, especially for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Imidazo[1,2-a]pyridine analogues have been identified as a significant class of anti-TB compounds. nih.govrsc.org Specifically, imidazo[1,2-a]pyridine-3-carboxamides have shown exceptional potency against Mycobacterium tuberculosis (Mtb), including MDR and XDR strains. nih.govacs.org SAR studies revealed that bulky and more lipophilic biaryl ethers attached to the carboxamide function resulted in nanomolar potency, with some compounds showing a minimum inhibitory concentration (MIC₉₀) of ≤0.006 μM. nih.gov These compounds were also found to be non-cytotoxic against mammalian VERO cells. nih.gov The position of the carboxamide group is crucial, as 2-carboxamides were found to be significantly less potent than the 3-carboxamide analogues. nih.gov
| Compound Class | Key Structural Features | Activity against M. tuberculosis | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Bulky, lipophilic biaryl ethers | MIC₉₀ ≤0.006 μM | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Dimethyl substitution | Potent against MDR & XDR-TB | acs.org |
| Imidazo[1,2-a]pyridine ethers (IPE) | Phenyl ring attached to bridgehead nitrogen | MIC₈₀ <0.5 μM | nih.gov |
MIC: Minimum Inhibitory Concentration
Anticancer Activity and Cytotoxicity
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in the design of novel anticancer agents. Derivatives have shown significant cytotoxicity against a range of cancer cell lines by targeting various cellular pathways.
For instance, a series of 3-aminoimidazo[1,2-a]pyridines were evaluated for their in vitro anticancer properties against several human cancer cell lines, including laryngeal (Hep-2), hepatocellular (HepG2), breast (MCF-7), and skin (A375) cancer lines. rsc.orgrsc.org One of the most potent compounds, 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine, displayed IC₅₀ values of 11 µM against Hep-2, MCF-7, and A375 cells, and 13 µM against HepG2 cells. rsc.orgrsc.org SAR studies indicated that the imidazo[1,2-a]pyridine core was generally more active than the corresponding imidazo[1,2-a]pyrazine (B1224502) core. rsc.orgrsc.org Other studies have identified derivatives that inhibit the AKT/mTOR signaling pathway, inducing apoptosis and cell cycle arrest in melanoma and cervical cancer cells, with IC₅₀ values as low as 9.7 µM. nih.gov Furthermore, novel hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid have shown potent cytotoxicity against lung (A549) and liver (HepG2) cancer cells, with some compounds exhibiting lower IC₅₀ values than the standard drug Cisplatin. researchgate.net
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | Hep-2 (Laryngeal) | 11 µM | rsc.orgrsc.org |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | HepG2 (Hepatocellular) | 13 µM | rsc.orgrsc.org |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | MCF-7 (Breast) | 11 µM | rsc.orgrsc.org |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | A375 (Skin) | 11 µM | rsc.orgrsc.org |
| Novel Imidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | <12 µM | nih.gov |
| Hybrid Compound HB9 | A549 (Lung) | 50.56 µM | researchgate.net |
| Hybrid Compound HB10 | HepG2 (Liver) | 51.52 µM | researchgate.net |
| Cisplatin (Reference) | A549 (Lung) | 53.25 µM | researchgate.net |
| Cisplatin (Reference) | HepG2 (Liver) | 54.81 µM | researchgate.net |
IC₅₀: Half-maximal inhibitory concentration
Targeting Specific Cell Lines (e.g., MCF-7, MDA–MB-231) Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their cytotoxic effects against various cancer cell lines, including the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231.
A novel synthetic imidazo[1,2-a]pyridine derivative, identified as MIA, demonstrated cytotoxic effects against MDA-MB-231 cells. nih.gov This activity is part of a broader investigation into its anti-inflammatory properties within cancer cell lines. nih.gov In a separate study, a series of new imidazo[1,2-a]pyrimidine derivatives bearing imine and amine groups were synthesized and evaluated. nih.gov Compounds from this series, specifically 3d and 4d , showed notable inhibitory activity against both MCF-7 and MDA–MB-231 cell proliferation. nih.gov Compound 3d was found to be selectively more toxic to the cancer cell lines compared to healthy HUVEC endothelial cells. nih.gov
Similarly, imidazo[1,2-b]pyridazine (B131497) analogs, a related class of compounds, have been developed as potent inhibitors of CDK12, demonstrating antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231. digitellinc.com Another study focused on imidazo[1,2-a]pyridine-isoquinoline hybrids, which were tested for their anticancer activity on both MCF-7 and MDA-MB-231 cell lines. researchgate.net
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 3d | MCF-7 | 43.4 | nih.gov |
| 3d | MDA-MB-231 | 35.9 | nih.gov |
| 4d | MCF-7 | 39.0 | nih.gov |
| 4d | MDA-MB-231 | 35.1 | nih.gov |
| 12b | MCF-7 | 11 | rsc.org |
Inhibition of Kinases (e.g., CDK2, PDGFR, EGFR, VEGFR, PI3K, SGK1) The imidazo[1,2-a]pyridine scaffold is recognized as a versatile motif for the development of protein kinase inhibitors, targeting a range of kinases involved in cell signaling and proliferation.researchgate.netresearchgate.net
CDK2: Imidazo[1,2-a]pyridines and related imidazo[1,2-b]pyridazines have been designed as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2). researchgate.net Specific derivatives have shown high potency, with IC50 values in the low nanomolar range (e.g., 3 nM and 5 nM), and have demonstrated selectivity over other kinases like CDK1 and CDK4. researchgate.net
PDGFR: A novel class of imidazo[1,2-a]pyridines has been identified as potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov The discovery process was guided by molecular modeling based on a PDGFRβ kinase homology model. nih.gov Additionally, certain imidazopyridine hydrazone derivatives have shown inhibitory activity against PDGFRA. nih.gov
EGFR and VEGFR: Structure-based design has led to the development of imidazo[1,2-a]pyridine derivatives as dual inhibitors of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and c-Met kinases. nih.gov One notable compound from this series, 26 , strongly inhibited both c-Met and VEGFR2 enzyme activities with IC50 values of 1.9 nM and 2.2 nM, respectively. nih.gov Furthermore, novel imidazo[1,2-a]pyridine-isoquinoline derivatives have been synthesized and shown to be effective EGFR kinase inhibitors. researchgate.net
PI3K: The imidazo[1,2-a]pyridine core is a feature in compounds designed to inhibit the Phosphoinositide 3-kinase (PI3K) signaling pathway. researchgate.net Research has shown that certain derivatives can inhibit the PI3K/Akt/mTOR pathway, a critical cascade in cancer cell survival. nih.gov One compound, which included a bioisosteric 1,2,4-oxadiazole (B8745197) group, demonstrated potent PI3Kα inhibition with an IC50 of 2 nM. nih.gov
SGK1: While extensive research highlights the inhibition of the broader PI3K/Akt pathway, specific inhibitory data for this compound derivatives against Serum and Glucocorticoid-regulated Kinase 1 (SGK1) is not prominently detailed in the reviewed literature.
Table 2: Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 47 | CDK2 | 3 nM | researchgate.net |
| Compound 26 | VEGFR2 | 2.2 nM | nih.gov |
| Compound 26 | c-Met | 1.9 nM | nih.gov |
| 1,2,4-oxadiazole derivative | PI3Kα | 2 nM | nih.gov |
Anti-inflammatory Properties Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory activities through various mechanisms.uv.esrjraap.comnih.govResearch has shown these compounds can modulate key inflammatory signaling pathways. For instance, the derivative8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)exerts its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.nih.govThis suppression leads to a downstream reduction in the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).nih.gov
Further studies on carboxylic acid derivatives of imidazo[1,2-a]pyridines have attributed their anti-inflammatory effects to the inhibition of COX enzymes. researchgate.net The capacity of the imidazo[1,2-a]azine system to cross the blood-brain barrier also makes it an attractive scaffold for developing anti-inflammatory agents targeting neurodegenerative diseases. researchgate.net
Anxiolytic and Hypnotic Potential The imidazo[1,2-a]pyridine scaffold is the core structure of several well-established drugs with anxiolytic and hypnotic properties.nih.govresearchgate.netNotable examples include Zolpidem, a sedative-hypnotic agent used for insomnia, and Alpidem, which has been used as an anxiolytic.rjraap.comnih.govresearchgate.netnih.govThese compounds primarily exert their effects by acting as agonists at the benzodiazepine (B76468) receptor site on the GABA-A receptor complex, which enhances the inhibitory effects of the neurotransmitter GABA.researchgate.netgoogle.com
The pharmacological success of these drugs has spurred further research into new derivatives. Studies on various 2-phenyl-imidazo[1,2-a]pyridine derivatives have shown they are potent and selective ligands for peripheral benzodiazepine receptors (PBRs), which are involved in stimulating neurosteroid synthesis, a mechanism linked to anxiolytic effects. nih.gov
Other Reported Biological Activities (e.g., Antileishmanial, Antidiabetic) Beyond their anticancer and CNS activities, imidazo[1,2-a]pyridine derivatives have been explored for a variety of other therapeutic applications.rjraap.com
Antileishmanial Activity: The imidazo[1,2-a]pyridine scaffold has shown considerable promise as a source of antileishmanial agents. nih.gov Numerous derivatives have been synthesized and tested against different species of Leishmania. For example, a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine was identified as a potent compound against the amastigote stages of Leishmania major with an IC50 of 4 µM. nih.gov Another C2-, C3-, and C7-trisubstituted derivative also showed potent activity against L. major (IC50 = 0.2 µM). nih.gov More complex hybrids, such as those incorporating a 1,2,3-triazole moiety, have also been developed and screened, with some compounds showing significant activity against L. major and low cytotoxicity. nih.govresearchgate.netst-andrews.ac.uk
Antidiabetic Activity: The potential of imidazo[1,2-a]pyridine derivatives as antidiabetic agents has been investigated, with compounds designed to inhibit key enzymes involved in carbohydrate metabolism. jchemrev.comnih.gov A series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives were evaluated for their inhibitory effects on aldose reductase (AR), α-glucosidase, and α-amylase. researchgate.net These compounds demonstrated potent inhibitory activity, with some showing higher potency than reference compounds. researchgate.net For instance, derivatives showed KI values for aldose reductase in the nanomolar range (23.47 nM to 139.60 nM). researchgate.net
Table 3: Antileishmanial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Target Species | Activity (IC50) | Reference |
|---|---|---|---|
| 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | L. major (amastigote) | 4 µM | nih.gov |
| C2,C3,C7-trisubstituted imidazo-pyridine | L. major | 0.2 µM | nih.gov |
| Compound 8e (triazole hybrid) | L. major (promastigote) | 11.7 µg/mL | researchgate.net |
| Compound 8e (triazole hybrid) | L. major (amastigote) | 13.2 µg/mL | researchgate.net |
Computational Approaches in Drug Design and SAR Elucidation Computational methods are integral to the discovery and optimization of imidazo[1,2-a]pyridine-based therapeutic agents.rjraap.comThese approaches provide critical insights into structure-activity relationships (SAR) and guide the rational design of more potent and selective molecules.openpharmaceuticalsciencesjournal.com
Molecular Docking: Docking studies have been widely used to predict and analyze the binding modes of imidazo[1,2-a]pyridine derivatives within the active sites of their biological targets. For example, docking was used to understand how a novel derivative (MIA) binds to the NF-κB p50 subunit, providing a rationale for its anti-inflammatory activity. nih.gov In the development of kinase inhibitors, docking into the ATP-binding site of enzymes like PDGFRβ and VEGFR2 has been crucial for identifying key interactions and guiding structural modifications to enhance potency. nih.govnih.gov Similarly, docking studies have helped elucidate the binding patterns of antileishmanial compounds in the active site of trypanothione (B104310) reductase and antidiabetic compounds in the active sites of aldose reductase and α-glucosidase. nih.govresearchgate.net
Virtual Screening: In silico screening of large compound libraries has been employed to identify new hits based on the imidazo[1,2-a]pyridine scaffold. An innovative virtual screening collaboration successfully expanded a hit series for visceral leishmaniasis by probing five proprietary pharmaceutical company libraries, which improved both antiparasitic activity and selectivity. researchgate.net
3D-QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (3D-QSAR) studies and pharmacophore modeling have been applied to understand the structural requirements for biological activity. openpharmaceuticalsciencesjournal.com For a series of antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a five-featured pharmacophore hypothesis (HHPRR) was generated, and an atom-based 3D-QSAR model was developed, which can be used to design novel derivatives with improved potency. openpharmaceuticalsciencesjournal.com
DFT and Molecular Dynamics: Density Functional Theory (DFT) calculations and molecular dynamics simulations provide deeper insights into the electronic properties and dynamic stability of ligand-receptor complexes. nih.govresearchgate.netnih.gov These methods have been used to analyze frontier molecular orbitals, electrostatic potential, and the stability of interactions over time, corroborating experimental findings and helping to refine the understanding of binding mechanisms. nih.govopenpharmaceuticalsciencesjournal.com
Table of Compounds Mentioned
| Identifier | Chemical Name/Description |
|---|---|
| MIA | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine |
| 3d / 4d | Imine/amine-bearing imidazo[1,2-a]pyrimidine derivatives |
| 26 | Imidazo[1,2-a]pyridine derivative with a 6-methylpyridone ring |
| BYK20370 | 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-a]-pyridine |
| Zolpidem | N,N-dimethyl-2-[6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
| Alpidem | 6-chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide |
| 12b | Imidazo[1,2-a]pyridine derivative with significant anticancer activity |
Molecular Docking Studies and Ligand-Receptor Interactions
Molecular docking serves as a pivotal computational tool in the rational design of Imidazo[1,2-a]pyridine derivatives, enabling the prediction of their binding modes and affinities within the active sites of target proteins. nih.govacs.org These in silico studies provide crucial insights into the specific ligand-receptor interactions that govern the biological activity of these compounds, guiding further structural modifications to enhance potency and selectivity.
In the development of inhibitors targeting Platelet-Derived Growth Factor Receptor (PDGFR), a homology model of the PDGFRβ kinase domain was constructed to explore the binding of imidazo[1,2-a]pyridine-based antagonists. nih.gov Docking simulations predicted that the imidazopyridine core would interact with the hinge region of the kinase. nih.gov The addition of an amine group at the 8-position was predicted to form key hydrogen bonds with the side chain of either an aspartic acid (ASP-111) or an asparagine (ASN-253) residue in the outer floor of the binding site. nih.gov An additional polar interaction was anticipated with the backbone carbonyl of arginine-252. nih.gov These interactions were hypothesized to be crucial for potent PDGFRβ inhibition and to confer selectivity over other kinases like the VEGFR family, based on structural variations in their respective active sites. nih.gov
Similarly, molecular docking studies of other imidazo[1,2-a]pyridine derivatives have identified key interactions with different biological targets. For instance, in the context of anticancer research, docking studies against oxidoreductase, an enzyme implicated in breast cancer, revealed that certain derivatives could achieve high binding energies. researchgate.net The most potent compound in one study exhibited a binding energy of -9.207 kcal/mol, forming significant interactions with essential amino acid residues such as His 222, Tyr 216, and Lys 270. researchgate.net In the field of antituberculosis research, a molecular docking model of a 3-amino-imidazo[1,2-a]-pyridine derivative showed a very good fit within the ATP-binding site of the Mycobacterium tuberculosis glutamine synthetase (MtGS) complex, confirming its potential mechanism of action. nih.gov
These examples underscore the utility of molecular docking in visualizing and analyzing the interactions between imidazo[1,2-a]pyridine-based ligands and their receptors at an atomic level, thereby facilitating a structure-based approach to drug design.
In Silico ADMET and Drug-likeness Predictions
In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness, is essential for prioritizing compounds with favorable pharmacokinetic and safety profiles. For imidazo[1,2-a]pyridine derivatives, various computational models are employed to assess these characteristics, helping to identify candidates with a higher probability of success in later developmental stages.
Studies on novel imidazo[1,2-a]pyridine-3-carboxamides designed as potential anti-tubercular agents have utilized in silico tools to predict their ADMET profiles. nih.govamazonaws.com These analyses typically evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five. Results for several designed ligands showed zero violations of these rules, indicating good potential for oral bioavailability. nih.govamazonaws.com Further predictions suggested a high rate of gastrointestinal absorption and favorable bioavailability. nih.govamazonaws.com Toxicity predictions, including carcinogenicity and cytotoxicity, for these compounds were also favorable, with the molecules predicted to be non-toxic and inactive in such assays. nih.govamazonaws.com
Table 1: Predicted ADMET and Drug-Likeness Properties for Designed Imidazo[1,2-a]pyridine Analogs
| Compound ID | Lipinski Violations | GI Absorption | Bioavailability Score | Predicted Carcinogenicity | Predicted Cytotoxicity |
|---|---|---|---|---|---|
| Analog A2 | 0 | High | 0.55 | Inactive | Inactive |
| Analog A6 | 0 | High | 0.55 | Inactive | Inactive |
| Analog A7 | 0 | High | 0.55 | Inactive | Inactive |
Data sourced from studies on designed anti-tubercular agents. nih.govamazonaws.com
Quantum Chemical Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net These computational analyses provide profound insights into the molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions. nih.govresearchgate.net
For imidazo[1,2-a]pyrimidine-Schiff base derivatives, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to compute the optimized molecular geometry. nih.govacs.org The theoretical calculations of vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts show good agreement with experimental data, which serves to validate the assigned chemical structure. researchgate.netacs.org
Further analyses delve into the electronic characteristics of the molecule. The study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map is another valuable tool, as it visualizes the charge distribution and helps identify regions that are prone to electrophilic or nucleophilic attack. nih.govresearchgate.net
Lead Optimization and Development of this compound Analogs
Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to improve its biological activity, selectivity, and pharmacokinetic properties. For the imidazo[1,2-a]pyridine scaffold, extensive medicinal chemistry efforts have focused on refining initial hits into clinical candidates. acs.orgresearchgate.net
In another campaign targeting PDGFR, structure-based drug design strategies were employed to refine an initial potent, but non-selective, hit compound. nih.gov The optimization process involved a search for a constrained amine headgroup that could improve selectivity over related kinases. nih.gov This systematic approach of identifying liabilities in a lead compound and making targeted chemical modifications is central to the development of imidazo[1,2-a]pyridine analogs.
Strategies for Enhancing Potency and Selectivity
A primary goal of lead optimization is to enhance a compound's potency against its intended target while minimizing activity against off-targets to reduce potential side effects. For imidazo[1,2-a]pyridine derivatives, this has been achieved through systematic exploration of the structure-activity relationships (SAR).
In the development of PDGFRβ inhibitors, it was found that the spatial orientation of the amine headgroup played a significant role in both potency and selectivity. nih.gov SAR studies led to several key findings:
Constrained Amines: Incorporating a constrained secondary amine was a successful strategy to enhance selectivity over other kinases like KDR. nih.gov
Cyclic vs. Acyclic Amines: Secondary cyclic amines (e.g., piperidine) were generally preferred over primary acyclic amines. nih.gov
Ring Size and Substitution: Pyrrolidine headgroups were well-tolerated, but substitution on the carbon adjacent to the amine was detrimental. nih.gov Alkylation of the amine nitrogen decreased PDGFRβ potency. nih.gov
Stereochemistry: The absolute configuration of a chiral amine was found to play a significant role in potency, highlighting the importance of stereospecific interactions with the target. nih.gov
These refinements, guided by the PDGFRβ homology model, allowed for the design of amine headgroups that optimized binding with polar residues in the receptor, leading to improved potency and kinase selectivity. nih.gov
Table 2: SAR of Amine Headgroups on PDGFRβ Potency and Selectivity
| Compound | Amine Headgroup Modification | PDGFRβ IC₅₀ (nM) | Selectivity vs. KDR (Fold) |
|---|---|---|---|
| 1 | Primary Acyclic Amine | 18 | <10 |
| 11 | Piperidine (B6355638) (Secondary Cyclic) | 5 | >10 |
| 12 | N-Methyl Piperidine (Alkylated) | 230 | - |
| 21 | Pyrrolidine | 11 | >10 |
| 15 | (S)-3-amino-quinuclidine | 1 | >10 |
| 16 | (R)-3-amino-quinuclidine | 13 | - |
Data adapted from a study on novel PDGFR inhibitors. nih.gov
Optimization of Pharmacokinetic Properties (e.g., Bioavailability, Microsomal Stability)
Improving pharmacokinetic properties is paramount to ensure that a drug candidate can reach its target in the body at therapeutic concentrations following administration. For imidazo[1,2-a]pyridine analogs, key challenges such as poor bioavailability, rapid metabolism, and low solubility have been addressed through targeted chemical modifications. nih.govnih.gov
One significant challenge encountered was poor oral exposure due to efflux by transporters like P-glycoprotein (Pgp). nih.gov For a lead compound with a piperidine amine, its high basicity (pKa = 9.3) was thought to contribute to Pgp-mediated efflux. nih.gov A successful strategy to mitigate this was the introduction of fluorine onto the piperidine ring. This modification served two purposes: it reduced the basicity of the proximal amine, which was expected to decrease Pgp efflux, and the strong C-F bond enhanced metabolic stability. nih.gov This strategic fluorination led to a significant reduction in IV clearance and a two- to three-fold improvement in oral bioavailability (%F), maximum concentration (Cmax), and total exposure (AUC). nih.gov
In the optimization of anti-tubercular IPAs, high lipophilicity in a potent compound led to precipitation and suboptimal plasma exposure. nih.gov To address this, strategies included inserting piperidine and piperazine (B1678402) rings between two phenyl rings, which improved microsomal stability. nih.gov In another case, modifying the Q203 side-chain with basic heterocycles enhanced aqueous solubility, leading to better drug levels in plasma. nih.gov The metabolic stability of these compounds is often evaluated in vitro using liver microsomes from different species (e.g., human, mouse, rat). nih.govnih.gov One analog demonstrated excellent stability with no metabolism observed in human liver microsomes and was also found to be a non-inhibitor of major cytochrome P-450 enzymes, indicating a low potential for drug-drug interactions. nih.gov
Table 3: Impact of Fluorination on Pharmacokinetic Properties in Rats
| Compound | Modification | IV Clearance (mL/min/kg) | Oral AUC (μg*hr/mL) | Oral Cₘₐₓ (μg/mL) | Oral Bioavailability (%F) |
|---|---|---|---|---|---|
| 11 | Parent Piperidine | 33 | 0.80 | 0.07 | 16 |
| trans-27 | trans-Fluoro Piperidine | 24 | 2.1 | 0.12 | 30 |
Pharmacokinetic data following a 10 mg/kg oral dose in rats. nih.gov
Future Directions and Research Gaps
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of imidazo[1,2-a]pyridin-8-amine derivatives has traditionally relied on multi-step processes. For instance, the synthesis of certain analogues involves steps such as iodination, Suzuki cross-coupling reactions, and microwave-assisted Hartwig-Buchwald reactions. uochb.czresearchgate.net While effective, these methods can present challenges in terms of yield, purification, and the stability of intermediates. uochb.czresearchgate.net
Future research should prioritize the development of more efficient and sustainable synthetic routes. Key areas of focus include:
One-Pot Reactions: Designing multi-component reactions (MCRs) that allow for the construction of the complex scaffold in a single step would significantly improve efficiency by reducing reaction time and the need for isolating intermediates. researchgate.net
Green Chemistry Approaches: The exploration of more environmentally friendly synthetic protocols is crucial. This includes using greener solvents, reducing the reliance on expensive or toxic catalysts, and employing energy-efficient methods like microwave-assisted synthesis, which has been shown to reduce reaction times from hours to minutes. researchgate.netresearchgate.net
C-H Bond Functionalization: Direct C-H bond functionalization represents a powerful and atom-economical strategy for introducing substituents onto the imidazo[1,2-a]pyridine (B132010) core, avoiding the need for pre-functionalized starting materials. researchgate.net A proficient copper(I)-catalyzed one-pot synthetic protocol has been established to synthesize substituted imidazo[1,2-a]pyridines via C–H bond amination followed by acetylene (B1199291) incorporation under microwave irradiation. researchgate.net
A comparison of traditional versus modern synthetic approaches highlights the potential for improvement.
| Synthetic Strategy | Key Features | Reported Reaction Time | Potential for Improvement |
| Traditional Multi-step | Sequential reactions (e.g., iodination, Suzuki, Hartwig-Buchwald). uochb.czresearchgate.net | Can extend over several hours or days. | Simplification through one-pot procedures. |
| Microwave-Assisted | Utilizes microwave irradiation to accelerate reactions. researchgate.netresearchgate.net | 10-15 minutes for certain steps. researchgate.net | Broader application across various synthetic steps and development of solvent-free conditions. |
| Copper-Catalyzed MCR | One-pot cascade coupling via C-H bond functionalization. researchgate.net | 10-15 minutes. researchgate.net | Expansion of substrate scope and catalyst optimization for lower loading and cost. |
Deepening the Understanding of Molecular Mechanisms of Action for Biological Activities
Derivatives of this compound have shown promise as inhibitors of several key enzymes, including phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), cyclooxygenase-2 (COX-2), and cyclin-dependent kinase 2 (CDK2). uochb.czresearchgate.netdrugbank.comlabshare.cn However, a detailed understanding of their molecular interactions and mechanisms of action is often incomplete.
Future research efforts should be directed towards:
Structural Biology: Obtaining high-resolution crystal structures of this compound derivatives in complex with their biological targets is essential. researchgate.net Such studies can reveal the precise binding mode, as seen with inhibitors of PI4KIIIβ which occupy the ATP binding site, and guide the rational design of more potent and selective compounds. uochb.czresearchgate.net
Computational Modeling: In silico studies, including molecular docking and density functional theory (DFT) calculations, can complement experimental data. researchgate.net These methods help in predicting binding affinities, understanding structure-activity relationships (SAR), and identifying key interactions between the inhibitor and the enzyme's active site. researchgate.net
Biochemical and Cellular Assays: A broader range of biochemical and cell-based assays is needed to fully characterize the biological effects of these compounds. This includes assessing isoform selectivity, as demonstrated in studies of PI4KIIIβ inhibitors, and exploring downstream signaling effects to understand the full cellular impact of target inhibition. uochb.cz
| Enzyme Target | Observed Biological Activity | Known Mechanism Insight | Research Gap |
| PI4KIIIβ | Antiviral activity against RNA viruses. uochb.czresearchgate.net | Inhibitors occupy the adenine-binding site of ATP, preventing phosphorylation. uochb.czresearchgate.net | Understanding the structural basis for isoform selectivity and mechanisms of overcoming potential drug resistance. |
| COX-2 | Anti-inflammatory and antioxidant. researchgate.net | Docking studies suggest a high resemblance to selective COX-2 inhibitors. researchgate.net | Elucidation of the precise binding interactions through crystallography and detailed enzymatic kinetics. |
| CDK2 | Potential anticancer activity. drugbank.comlabshare.cn | Listed as a target for this compound derivatives. drugbank.comlabshare.cn | Confirmation of direct inhibition and determination of the binding mode and functional consequences in cancer cell lines. |
Development of Advanced Therapeutic Agents Based on the this compound Scaffold
The diverse biological activities of the this compound scaffold make it an attractive starting point for the development of new therapeutic agents. guidechem.com The inhibition of PI4KIIIβ, for example, is a promising strategy for developing broad-spectrum antiviral agents against various RNA viruses. uochb.czresearchgate.net Similarly, selective COX-2 inhibition offers a pathway to new anti-inflammatory drugs with potentially improved safety profiles. researchgate.net
Future directions in this area include:
Lead Optimization: Systematic modification of the this compound core and its substituents is necessary to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are key for biological activity. uochb.czresearchgate.net
Targeting New Disease Areas: The scaffold's versatility should be exploited by screening derivatives against a wider range of biological targets implicated in various diseases, such as other kinases, G-protein coupled receptors, and ion channels. The scaffold has been investigated in the context of bone resorption inhibitors and Bruton's Tyrosine Kinase (Btk) inhibitors for immunological disorders and cancer. google.comgoogleapis.com
Drug Delivery and Formulation: Research into novel drug delivery systems and formulations could enhance the therapeutic potential of these compounds by improving solubility, bioavailability, and targeted delivery to specific tissues or cells.
Applications in Other Scientific Disciplines Beyond Medicinal Chemistry
The unique chemical and photophysical properties of the imidazo[1,2-a]pyridine core suggest that its applications could extend beyond medicinal chemistry.
Chemical Probes: Certain derivatives, such as 2-methyl-imidazo[1,2-a]pyridin-8-amine, are already utilized as chemical probes. There is significant potential to design and synthesize new probes based on this scaffold for use in chemical biology to study enzyme function, cellular imaging, and diagnostics.
Materials Science: The rigid, planar structure and potential for π-π stacking of the imidazo[1,2-a]pyridine system make it a candidate for the development of novel organic electronic materials. smolecule.comambeed.com Future research could explore its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemosensors. researchgate.net
Q & A
Q. What are the conventional and emerging synthetic routes for preparing imidazo[1,2-a]pyridin-8-amine derivatives?
The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. A robust solid-phase method uses polymer-bound 2-aminonicotinate treated with α-haloketones, followed by halogenation at the 3-position . Recent advancements include microwave-assisted and catalyst-free protocols to improve yields and reduce reaction times . For reproducibility, ensure stoichiometric control of halogenating agents and monitor reaction progress via TLC or HPLC.
Q. How can researchers characterize this compound derivatives effectively?
Use a combination of - and -NMR to confirm structural integrity, focusing on aromatic proton signals (δ 6.8–8.2 ppm) and amine group resonances (δ 4.5–5.5 ppm) . High-resolution mass spectrometry (HRMS) with ESI ionization is critical for verifying molecular formulas (e.g., CHFN for 2-(trifluoromethyl) derivatives) . X-ray crystallography is recommended for resolving ambiguities in stereochemistry.
Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?
Screen for antimicrobial activity using broth microdilution assays against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Candida albicans), with MIC values ≤16 µg/mL indicating potency . For anti-ulcer activity, assess H/K-ATPase inhibition in vitro and compare to zolimidine analogs .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield and purity of this compound derivatives?
Employ design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, using iodine catalysis in DMF at 80°C improves cyclization efficiency . Purification via column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol enhances purity (>95%) .
Q. What computational methods are used to predict the reactivity and stability of this compound derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, HOMO-LUMO gaps, and nucleophilic attack sites. Solvent effects can be simulated using the polarizable continuum model (PCM) . Molecular docking (AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase (e.g., ΔG ≤ −8 kcal/mol for anti-Alzheimer candidates) .
Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound derivatives?
Introduce electron-withdrawing groups (e.g., -CF) at the 2-position to enhance antimicrobial activity (MIC reduction by 4–8×) . For acetylcholinesterase inhibition, substituting the 8-amine with piperidine increases binding affinity (IC < 1 µM) . Use comparative molecular field analysis (CoMFA) to map steric and electrostatic contributions to activity.
Q. What strategies address low solubility or bioavailability in this compound derivatives?
Incorporate hydrophilic moieties (e.g., carboxamide at the 3-position) or formulate as hydrochloride salts. ADMET predictions (SwissADME) guide logP optimization (<3.5) and rule-of-five compliance . Nanoemulsion or liposomal encapsulation improves in vivo stability .
Q. How can researchers resolve contradictions in biological activity data across studies?
Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-reference cytotoxicity data (e.g., CC in HEK293 cells) to differentiate true activity from nonspecific effects . Meta-analyses of published IC/MIC values identify outliers due to assay variability.
Q. What advanced techniques enable diversity-oriented synthesis of this compound libraries?
Use Groebke-Blackburn-Bienaymé multicomponent reactions with pyrazine-2,3-diamine to generate adenine-mimetic scaffolds . Parallel synthesis in 96-well plates with automated liquid handlers accelerates library generation (>20 derivatives/cycle) .
Q. How are mechanistic studies designed to elucidate the mode of action of this compound derivatives?
Conduct time-kill assays to distinguish bactericidal vs. bacteriostatic effects . For enzyme targets, use stopped-flow kinetics (e.g., acetylcholinesterase inhibition monitored at 412 nm via Ellman’s method) . Proteomics or transcriptomics identifies downstream pathways affected by lead compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
